LogP Advantage Over Shorter Imidates
The predicted octanol-water partition coefficient (LogP) of methylhexanimidate is 2.29, as reported by ChemSrc [1]. This value is substantially higher than the predicted ACD/LogP of 1.26 for the one-carbon-shorter homolog methyl pentanimidate (C5) [2], and approximately 1.7–1.8 log units above methyl acetimidate (C2, estimated LogP ~0.5 based on ChemSpider data for the ethyl ester analog ). Each additional methylene unit in the alkyl chain contributes approximately +0.5 to the LogP, meaning methylhexanimidate is roughly 6–10× more lipophilic than methyl acetimidate and about 2× more lipophilic than methyl pentanimidate. This difference carries functional significance: higher lipophilicity correlates with enhanced passive membrane permeability, a critical factor in intracellular protein labeling or in situ applications where the reagent must cross lipid bilayers.
| Evidence Dimension | Lipophilicity (predicted LogP) |
|---|---|
| Target Compound Data | LogP = 2.29 (methylhexanimidate, C6) |
| Comparator Or Baseline | LogP = 1.26 (methyl pentanimidate, C5); LogP ≈ 0.5 (methyl acetimidate, C2) |
| Quantified Difference | ΔLogP = +1.03 vs. methyl pentanimidate; ≈ +1.7–1.8 vs. methyl acetimidate (≈ 6–10× more lipophilic) |
| Conditions | Predicted/calculated values from ACD/Labs Percepta and ChemSrc databases |
Why This Matters
Procurement decisions for protein labeling reagents should account for target compartment accessibility: methylhexanimidate’s elevated LogP may enable labeling of membrane-embedded or intracellular lysine residues that are inaccessible to more hydrophilic imidates.
- [1] ChemSrc. Methyl Hexanimidate – LogP 2.29010, PSA 33.08000. https://m.chemsrc.com/baike/944571.html View Source
- [2] ChemSpider. Methyl pentanimidate – Predicted ACD/LogP 1.26. http://legacy.chemspider.com/Chemical-Structure.19171290.html View Source
